molecular formula C18H22N2O3S B11662549 (2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide

(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B11662549
M. Wt: 346.4 g/mol
InChI Key: UTEIYUCMQQNJSD-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide is a complex organic compound with a unique structure that includes a methoxy group, a pentyloxy group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the methoxy and pentyloxy groups. The final step involves the formation of the prop-2-enamide moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the careful control of reaction temperatures and times.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield alcohols or amines.

Scientific Research Applications

(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide is unique due to its combination of functional groups and the presence of the thiazole ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

(E)-3-(3-methoxy-4-pentoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C18H22N2O3S/c1-3-4-5-11-23-15-8-6-14(13-16(15)22-2)7-9-17(21)20-18-19-10-12-24-18/h6-10,12-13H,3-5,11H2,1-2H3,(H,19,20,21)/b9-7+

InChI Key

UTEIYUCMQQNJSD-VQHVLOKHSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC=CS2)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=NC=CS2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.